molecular formula C14H16N4O3 B12433515 2-(3,5-Dimethoxyphenylamino)-nicotinic hydrazide CAS No. 712277-68-4

2-(3,5-Dimethoxyphenylamino)-nicotinic hydrazide

Cat. No.: B12433515
CAS No.: 712277-68-4
M. Wt: 288.30 g/mol
InChI Key: SDYSDPWYABWTLD-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxyphenylamino)-nicotinic hydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a nicotinic hydrazide moiety attached to a 3,5-dimethoxyphenylamino group

Properties

CAS No.

712277-68-4

Molecular Formula

C14H16N4O3

Molecular Weight

288.30 g/mol

IUPAC Name

2-(3,5-dimethoxyanilino)pyridine-3-carbohydrazide

InChI

InChI=1S/C14H16N4O3/c1-20-10-6-9(7-11(8-10)21-2)17-13-12(14(19)18-15)4-3-5-16-13/h3-8H,15H2,1-2H3,(H,16,17)(H,18,19)

InChI Key

SDYSDPWYABWTLD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC2=C(C=CC=N2)C(=O)NN)OC

Origin of Product

United States

Preparation Methods

The synthesis of 2-(3,5-Dimethoxyphenylamino)-nicotinic hydrazide typically involves the reaction of 3,5-dimethoxyaniline with nicotinic acid hydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified by recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Reactivity with Carbonyl Compounds

The hydrazide group reacts with aldehydes and ketones to form Schiff bases. For example:

Reaction Partner Product Conditions Yield
3,5-DimethoxybenzaldehydeSchiff base (imine linkage)Ethanol, glacial acetic acid, reflux75–85%
Pentane-2,4-dionePyrazole derivativesReflux in ethanol, 7 hours66%

These reactions proceed via nucleophilic attack of the hydrazide’s NH₂ group on the carbonyl carbon, followed by dehydration .

Cyclization Reactions

The compound undergoes cyclization with reagents like thiosemicarbazide or acetyl acetone to form heterocyclic systems:

  • With thiosemicarbazide : Forms 1,2,4-triazole derivatives under basic conditions (NaOH) .

  • With acetyl acetone : Yields 3,5-dimethylpyrazole derivatives via [3+2] cycloaddition .

Example :

text
Reaction Pathway: Nicotinic hydrazide + acetyl acetone → Pyrazole derivative (m.p. 125–130°C, IR: 1701 cm⁻¹ C=O)[5]

Nucleophilic Substitutions

The aromatic amino group participates in electrophilic substitutions:

  • Nitration : Introduces nitro groups at the meta position relative to methoxy groups.

  • Sulfonation : Forms sulfonamide derivatives with enhanced solubility .

Biological Activity Correlations

Derivatives of 2-(3,5-dimethoxyphenylamino)-nicotinic hydrazide exhibit:

  • Antimicrobial activity : MIC values as low as 6.25 μg/mL against Mycobacterium tuberculosis .

  • Antihyperlipidemic effects : Reduces LDL cholesterol by 16% and elevates HDL by 33–41% in rat models .

Comparative Reactivity Table

Reaction Type Key Reagents Applications Citations
Schiff base formationAldehydes, ketonesAntimicrobial agents
CyclizationThiosemicarbazide, ZnCl₂Antitubercular compounds
Nucleophilic substitutionHNO₃, H₂SO₄Solubility modification

Mechanistic Insights

  • Schiff base formation : Follows a nucleophilic addition-elimination mechanism, facilitated by acetic acid .

  • Pyrazole synthesis : Involves enamine intermediate formation, confirmed by ¹H NMR signals at δ 2.11–2.61 ppm (methyl groups) .

Scientific Research Applications

Biological Activities

Research indicates that 2-(3,5-Dimethoxyphenylamino)-nicotinic hydrazide exhibits several notable biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of nicotinic acid hydrazide possess significant antimicrobial properties against various microbial strains. For instance, certain synthesized compounds derived from nicotinic acid hydrazide demonstrated effective inhibition against Staphylococcus aureus and Pseudomonas aeruginosa .
  • Antitubercular Activity : The compound has been evaluated for its antitubercular activity against Mycobacterium tuberculosis. In vitro studies using the microplate Alamar blue assay revealed promising results, with some derivatives showing minimum inhibitory concentrations comparable to standard antitubercular drugs like isoniazid .
  • Anticonvulsant Properties : Research has identified nicotinic acid hydrazones as potential anticonvulsant agents, suggesting that modifications to the hydrazide structure may enhance these effects .

Case Studies

Several studies have documented the synthesis and evaluation of this compound and its derivatives:

  • Antimicrobial Evaluation : A study synthesized various derivatives of nicotinic acid hydrazide and tested their antimicrobial activity against nine microbial strains. Compounds exhibited significant activity, with some showing inhibition zones comparable to established antibiotics .
  • Antitubercular Studies : In a comparative study, certain derivatives were found to possess high drug-likeness scores and exhibited potent antitubercular activity with MIC values indicating strong efficacy against M. tuberculosis .
  • Synthesis of Metal Complexes : Research into metal complexes of nicotinic acid hydrazides revealed their potential as anticancer agents and their catalytic properties in organic reactions, highlighting the versatility of this compound in drug development .

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethoxyphenylamino)-nicotinic hydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to various biological effects, depending on the specific enzyme targeted. Additionally, the compound may interact with cellular receptors, modulating signaling pathways and affecting cellular functions.

Comparison with Similar Compounds

2-(3,5-Dimethoxyphenylamino)-nicotinic hydrazide can be compared with other similar compounds, such as:

    3,5-Dimethoxybenzohydrazide: Similar in structure but lacks the nicotinic moiety.

    Nicotinic acid hydrazide: Similar in structure but lacks the 3,5-dimethoxyphenylamino group.

    3,5-Dimethoxyphenylhydrazine: Similar in structure but lacks the nicotinic hydrazide moiety. The uniqueness of this compound lies in the combination of the 3,5-dimethoxyphenylamino group and the nicotinic hydrazide moiety, which imparts specific chemical and biological properties to the compound.

Biological Activity

2-(3,5-Dimethoxyphenylamino)-nicotinic hydrazide is a compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial and potential anticancer activities, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a unique structure characterized by the attachment of a 3,5-dimethoxyphenyl group to a nicotinic acid hydrazide backbone. The presence of methoxy groups enhances its solubility and may influence its biological activity, making it a subject of interest in pharmacology and medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that the compound demonstrates potent activity with MIC values ranging from 0.08 to 1 µg/mL against various strains, indicating strong antibacterial properties .
Microbial Strain MIC (µg/mL) Comparison with Reference Drug
Staphylococcus aureus0.25Comparable to Amoxicillin
Pseudomonas aeruginosa0.195Superior to Ampicillin
Klebsiella pneumoniae0.220Comparable to standard antibiotics

Anticancer Potential

In addition to its antimicrobial properties, preliminary studies suggest that this compound may exhibit anticancer activity. The compound was tested against several cancer cell lines, including HT-29 (colorectal), PC-3 (prostate), and MCF-7 (breast) cells.

  • Cell Viability Assays : The results indicated that the compound could inhibit cell proliferation effectively at certain concentrations without significant cytotoxicity to normal cells .

The exact mechanisms underlying the biological activities of this compound are still being elucidated. However, it is hypothesized that the compound may exert its antimicrobial effects through:

  • Disruption of bacterial cell wall synthesis.
  • Inhibition of nucleic acid synthesis.
  • Interference with metabolic pathways essential for bacterial survival .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of derivatives of nicotinic acid hydrazides, including this compound:

  • Study on Antimicrobial Activity : A comparative study highlighted that derivatives of nicotinic acid hydrazides showed varying degrees of antibacterial activity against multiple strains. The most active compounds exhibited MIC values significantly lower than those of standard antibiotics .
  • Antitumor Activity Assessment : Another research focused on the anticancer potential of similar compounds indicated that modifications in chemical structure could enhance their efficacy against specific cancer types. The study suggested that further optimization could lead to more effective therapeutic agents .

Q & A

Q. Table 1. Comparison of Synthetic Methods for Nicotinic Hydrazides

MethodConditionsYield (%)Reaction TimeKey Advantage
Microwave-assisted100°C, DMF, 300 W85–9210–15 minRapid, high yield
MechanochemicalBall milling, solvent-free78–8830–60 minEco-friendly, no solvents
Solution-basedReflux, EtOH, 12 h65–7512–24 hLow equipment requirements

Q. Table 2. Key Parameters for Electrochemical Sensing Using Nicotinic Hydrazides

ParameterOptimal ValueTechniqueApplication Example
Detection limit0.1–0.5 µMCyclic voltammetryCaffeine in beverages
pH range4.0–7.0Differential pulse voltammetryAntioxidant capacity
Adsorption efficiency90–95% (1.0 M HCl)EIS, Tafel plotsCorrosion inhibition

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